5-Methyl-2-[(oxan-3-yl)methoxy]pyridine
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Overview
Description
5-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(oxan-3-yl)methoxy]pyridine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Coupling of the Oxane and Pyridine Rings: The final step involves the coupling of the oxane and pyridine rings through a nucleophilic substitution reaction, where the oxane ring is attached to the pyridine ring via a methoxy linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(oxan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyridine ring or the oxane ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine and oxane derivatives
Scientific Research Applications
5-Methyl-2-[(oxan-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler analog with a methoxy group directly attached to the pyridine ring.
5-Methyl-2-methoxypyridine: Similar structure but lacks the oxane ring.
2-(Methoxymethyl)pyridine: Contains a methoxymethyl group instead of the oxane ring.
Uniqueness
5-Methyl-2-[(oxan-3-yl)methoxy]pyridine is unique due to the presence of the oxane ring, which can impart different chemical and biological properties compared to simpler analogs. This structural feature can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-2-(oxan-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-5-12(13-7-10)15-9-11-3-2-6-14-8-11/h4-5,7,11H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSQUBYNSSYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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